molecular formula C18H19N3O3 B5729634 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide

3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide

Cat. No. B5729634
M. Wt: 325.4 g/mol
InChI Key: FRNPJLYPDCQPKW-DEDYPNTBSA-N
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Description

3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide, also known as HBB, is a synthetic compound that has been widely studied for its potential in various scientific research applications. HBB is a derivative of hydrazinecarboxamide and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several key enzymes involved in cell growth and division, including cyclin-dependent kinases and histone deacetylases. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to possess anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, this compound has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the key advantages of 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess a range of other biochemical and physiological effects, making it a versatile compound for use in various scientific research applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, there is interest in exploring the potential of this compound as a tool for studying various signaling pathways involved in cell growth and proliferation.

Synthesis Methods

3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide can be synthesized through a reaction between 3-hydroxybenzohydrazide and 4-methylphenylbutyric acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions and requires careful control of temperature and reaction time to achieve a high yield of this compound.

Scientific Research Applications

3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been extensively studied for its potential in various scientific research applications. One of the key areas of interest is in the field of cancer research, where this compound has been shown to possess potent anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to cell death. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-6-8-15(9-7-12)19-17(23)10-13(2)20-21-18(24)14-4-3-5-16(22)11-14/h3-9,11,22H,10H2,1-2H3,(H,19,23)(H,21,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNPJLYPDCQPKW-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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